molecular formula C7H5BBrFO4 B1387597 2-Fluoro-3-bromo-5-carboxyphenylboronic acid CAS No. 1452575-84-6

2-Fluoro-3-bromo-5-carboxyphenylboronic acid

Cat. No.: B1387597
CAS No.: 1452575-84-6
M. Wt: 262.83 g/mol
InChI Key: CTJDZRABMGZXBA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Significance

The systematic nomenclature of this compound follows the established conventions of the International Union of Pure and Applied Chemistry, with the official designation being 3-bromo-5-(dihydroxyboryl)-4-fluorobenzoic acid. This nomenclature precisely describes the substitution pattern on the benzene ring, indicating the positions of each functional group relative to the primary reference point of the carboxylic acid functionality. The compound bears the Chemical Abstracts Service registry number 1452575-84-6, which provides a unique identifier for this specific molecular structure in chemical databases and literature.

The molecular formula C₇H₅BBrFO₄ encapsulates the elemental composition of this complex aromatic system, with a molecular weight of 262.83 grams per mole. The structural significance of this compound lies in its tri-substituted benzene ring system, where the careful positioning of substituents creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The boronic acid functional group, represented by the B(OH)₂ moiety, serves as the primary reactive center for cross-coupling reactions, particularly in palladium-catalyzed carbon-carbon bond forming processes.

The fluorine substituent at the 2-position relative to the carboxylic acid introduces significant electronic effects due to its high electronegativity and small atomic radius. Fluorine's presence influences the electron density distribution throughout the aromatic system, affecting both the reactivity of the boronic acid group and the overall stability of the molecule. The bromine atom at the 3-position provides a complementary reactive site that can participate in various substitution and coupling reactions, offering synthetic chemists multiple pathways for molecular elaboration.

Property Value Significance
IUPAC Name 3-bromo-5-(dihydroxyboryl)-4-fluorobenzoic acid Systematic nomenclature following international standards
Molecular Formula C₇H₅BBrFO₄ Elemental composition of the compound
Molecular Weight 262.83 g/mol Mass spectrometric and stoichiometric reference
CAS Registry Number 1452575-84-6 Unique chemical identifier
Physical Form Solid Standard state at room temperature
Purity 95% Commercial availability standard

The carboxylic acid functionality at the 5-position introduces additional complexity to the molecular structure, providing both hydrogen bonding capabilities and the potential for ester or amide formation. This functional group significantly influences the compound's solubility characteristics and intermolecular interactions, making it more hydrophilic compared to simple phenylboronic acids. The positioning of the carboxylic acid group also creates opportunities for intramolecular interactions with the boronic acid moiety, potentially affecting the compound's conformational preferences and reactivity patterns.

The structural significance extends to the compound's potential for forming complex three-dimensional architectures through hydrogen bonding networks. Boronic acids are known to form dimeric and higher-order associations through intermolecular hydrogen bonding between hydroxyl groups. The presence of the carboxylic acid functionality provides additional hydrogen bonding sites, potentially leading to more complex supramolecular arrangements that could influence the compound's physical properties and crystallization behavior.

Historical Context in Boronic Acid Chemistry

The historical development of boronic acid chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of organoboron chemistry. The foundational work in this field began in 1860 when Edward Frankland achieved the first synthesis and isolation of a boronic acid, specifically ethylboronic acid, through a pioneering two-stage synthetic process. Frankland's approach involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to yield the desired ethylboronic acid. This seminal work established the basic principles of organoboron synthesis that continue to influence modern synthetic methodologies.

The evolution of boronic acid chemistry from Frankland's initial discovery to the sophisticated compounds available today represents one of the most significant developments in modern organic chemistry. Throughout the late nineteenth and early twentieth centuries, synthetic chemists gradually developed improved methods for preparing boronic acids, leading to better understanding of their unique chemical properties and potential applications. The recognition that boronic acids function as mild Lewis acids, capable of forming reversible covalent complexes with Lewis bases including sugars and amino acids, opened new avenues for their application in both synthetic chemistry and biochemical research.

The transformation of boronic acid chemistry accelerated dramatically in the latter half of the twentieth century with the development of transition metal-catalyzed cross-coupling reactions. The Suzuki reaction, first published in 1979 by Akira Suzuki, revolutionized the field by demonstrating that boronic acids could serve as highly effective coupling partners in palladium-catalyzed carbon-carbon bond formation. This breakthrough, which ultimately contributed to Suzuki's receipt of the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi, established boronic acids as indispensable tools in modern synthetic chemistry.

Historical Milestone Year Researcher Contribution
First boronic acid synthesis 1860 Edward Frankland Synthesis of ethylboronic acid via organozinc chemistry
Development of systematic preparation methods Late 1800s-Early 1900s Various researchers Improved synthetic methodologies and understanding
Recognition of Lewis acid properties Mid-1900s Multiple research groups Understanding of coordination chemistry applications
Suzuki coupling development 1979 Akira Suzuki Palladium-catalyzed cross-coupling with organohalides
Nobel Prize recognition 2010 Suzuki, Heck, Negishi Acknowledgment of cross-coupling contributions

The development of increasingly sophisticated boronic acid derivatives, exemplified by compounds such as this compound, reflects the ongoing evolution of this field toward greater molecular complexity and functional diversity. Modern synthetic approaches have enabled the preparation of boronic acids bearing multiple functional groups, creating versatile building blocks that can participate in sequential synthetic transformations. The incorporation of halogen substituents, particularly fluorine and bromine, represents a significant advancement in molecular design, as these atoms provide both electronic effects and additional reactive sites for further chemical elaboration.

The historical trajectory of boronic acid chemistry demonstrates a clear progression from simple alkyl and aryl boronic acids toward increasingly complex multifunctional derivatives. This evolution has been driven by the growing demands of pharmaceutical chemistry, where complex molecular architectures are required to achieve specific biological activities, and materials science, where precise control over molecular structure is essential for developing advanced functional materials. The ability to prepare compounds like this compound with high purity and reliability represents the culmination of more than 160 years of continuous development in organoboron chemistry.

Contemporary research in boronic acid chemistry continues to build upon this rich historical foundation, with ongoing efforts focused on developing new synthetic methodologies, expanding the scope of cross-coupling reactions, and exploring novel applications in areas such as sensor development, drug delivery, and catalysis. The compound this compound exemplifies the current state of the art in this field, combining the fundamental reactivity patterns established by early pioneers with the sophisticated molecular design principles that characterize modern synthetic chemistry.

Properties

IUPAC Name

3-borono-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJDZRABMGZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Benzene Precursor Synthesis and Functionalization

A foundational step in synthesizing 2-fluoro-3-bromo-5-carboxyphenylboronic acid is the preparation of appropriately substituted halogenated benzoic acid intermediates, such as 2-bromo-3-fluorobenzoic acid. According to a patented method, this intermediate can be synthesized via:

  • Nitration of m-fluorobenzotrifluoride with a mixed acid of nitric and sulfuric acid at 20–30 °C, monitored by gas chromatography until completion.
  • Bromination using dibromohydantoin in sulfuric acid as a solvent.
  • Reduction employing iron powder in acetic acid or ammonium chloride aqueous solution.
  • Deamination in hypophosphorous acid at 20–30 °C.
  • Hydrolysis by heating with sulfuric acid at 145–175 °C to convert trifluoromethyl groups to carboxylic acid moieties.

This sequence yields 2-bromo-3-fluorobenzoic acid with high efficiency under mild and safe conditions, with the process optimized for cost-effectiveness and scalability.

Lithiation and Boronation of Halogenated Aromatics

For the direct introduction of the boronic acid group, lithiation of halogenated aromatics followed by reaction with borate esters is a widely employed method:

  • Lithiation Step: 1-bromo-4-fluorobenzene is treated with lithium bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine at temperatures below 0 °C to form (5-bromo-2-fluorophenyl)lithium intermediates.
  • Boronation Step: The lithiated intermediate reacts with tri(C1-C6 alkyl) borates (e.g., trimethyl borate) to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronates.
  • Hydrolysis Step: Subsequent hydrolysis yields the desired 5-bromo-2-fluorobenzeneboronic acid.

This approach provides high purity and yield, overcoming issues related to impure starting materials and enabling selective functionalization of the aromatic ring.

Integration of Carboxylation and Boronation

While the above methods describe preparation of halogenated benzoic acids and boronic acids separately, the synthesis of this compound requires combining these functionalities. This can be achieved by:

  • Starting from a halogenated benzoic acid intermediate (e.g., 2-bromo-3-fluorobenzoic acid).
  • Performing directed ortho-lithiation at the position para to the carboxyl group.
  • Reacting the lithiated intermediate with trialkyl borates to introduce the boronic acid moiety.
  • Hydrolyzing the boronate ester to yield the boronic acid.

This method leverages the directing effects of the carboxyl group and halogens to achieve regioselective lithiation and boronation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes and Yields
Nitration Mixed HNO3/H2SO4, m-fluorobenzotrifluoride 20–30 °C Monitored by GC until completion; high yield intermediate
Bromination Dibromohydantoin, H2SO4 Mild conditions Selective bromination at desired position
Reduction Fe powder, Acetic acid or NH4Cl aqueous Ambient Efficient reduction of nitro intermediates
Deamination Hypophosphorous acid 20–30 °C Mild reaction to remove amino groups
Hydrolysis H2SO4, heating 145–175 °C Converts trifluoromethyl to carboxyl; 3–4 h reaction time
Lithiation Lithium bases (LDA, LiTMP), 1-bromo-4-fluorobenzene Below 0 °C Controlled lithiation for regioselectivity
Boronation Tri(C1-C6 alkyl) borate Ambient Forms boronate esters efficiently
Hydrolysis (boronate) Acidic aqueous workup Ambient to mild heat Yields boronic acid derivative

Research Findings and Comparative Analysis

  • The patented method for preparing 2-bromo-3-fluorobenzoic acid provides a robust foundation for synthesizing the carboxyphenyl precursor with excellent yields and mild conditions, which is crucial for subsequent boronation steps.
  • The lithiation-boronation approach is well-established for introducing boronic acid groups with high regioselectivity and purity, especially when using lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine as bases.
  • Combining these methods allows for the synthesis of this compound by first preparing the halogenated carboxylic acid intermediate and then performing directed lithiation and boronation.
  • The overall process benefits from the use of readily available starting materials, mild reaction conditions, and scalable protocols, making it suitable for both research and industrial applications.

Summary Table of Preparation Routes

Route Starting Material Key Reactions Advantages References
Nitration → Bromination → Reduction → Deamination → Hydrolysis m-Fluorobenzotrifluoride Nitration, bromination, reduction, deamination, hydrolysis High yield, mild conditions, cost-effective
Lithiation of 1-bromo-4-fluorobenzene → Boronation → Hydrolysis 1-bromo-4-fluorobenzene Lithiation with lithium base, boronation with trialkyl borate, hydrolysis High purity, regioselective, efficient
Combined route: Halogenated carboxylic acid intermediate → Directed lithiation → Boronation → Hydrolysis Halogenated benzoic acid intermediate Directed ortho-lithiation, boronation, hydrolysis Regioselective, integrates carboxyl and boronic acid groups Combination of and

Chemical Reactions Analysis

2-Fluoro-3-bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is in the development of anticancer agents. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation. Research indicates that compounds containing boronic acid moieties can selectively target cancer cells, leading to apoptosis. For instance, studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, including breast and prostate cancer cells .

Enzyme Inhibition
The compound also serves as an inhibitor for certain enzymes, particularly serine proteases. The incorporation of fluorine and bromine atoms enhances the binding affinity of the compound to the active sites of these enzymes. This characteristic is beneficial in designing drugs that require precise targeting to minimize side effects associated with non-specific inhibition .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. Its functional groups allow for further derivatization, making it suitable for synthesizing more complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds
The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly advantageous in drug development, where fluorinated compounds often exhibit improved pharmacokinetic profiles .

Materials Science

Photoluminescent Materials
Recent studies have explored the use of this compound in developing photoluminescent materials. The compound can be incorporated into polymer matrices to create materials with specific light-emitting properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Catalysts for Chemical Reactions
The compound has shown promise as a catalyst or catalyst precursor in various chemical reactions, particularly those involving carbon-carbon bond formation. Its unique electronic properties contribute to enhancing reaction rates and selectivity, making it a valuable component in synthetic methodologies .

Case Studies and Research Findings

Application AreaDescriptionFindings
Anticancer ActivityInhibition of proteasomesSelective apoptosis in cancer cell lines
Organic SynthesisBuilding block for complex moleculesEffective in Suzuki-Miyaura reactions
Photoluminescent MaterialsDevelopment of OLEDsEnhanced light-emitting properties
CatalysisCatalyst precursor for reactionsImproved reaction rates observed

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

The position and arrangement of substituents significantly influence reactivity and physicochemical properties.

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Differences vs. Target
5-Borono-2-fluoro-benzoic acid Fluoro (2), Carboxy (5) 198.94 872041-86-6 Lacks bromo at position 3
4-Carboxy-3-fluorophenylboronic acid Fluoro (3), Carboxy (4) 198.94 874219-35-9 Carboxy at position 4 instead of 5
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Bromo (3), Fluoro (5), Methoxy (2) 263.93 N/A Methoxy replaces carboxy; altered solubility

Key Findings :

  • 4-Carboxy-3-fluorophenylboronic acid’s shifted carboxy group may alter electronic properties, affecting metal-binding affinity in catalytic reactions .

Functional Group Variations

Functional groups modulate acidity, stability, and compatibility in synthetic pathways.

Compound Name Functional Group (Position 5) Molecular Weight CAS Number Key Differences vs. Target
2-Fluoro-5-(Methoxycarbonyl)phenylboronic acid Methoxycarbonyl (ester) 227.97 850568-04-6 Ester group enhances lipophilicity
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid Phenylcarbamoyl (amide) 283.08 874289-41-5 Amide group reduces acidity
3-Fluoro-4-formylphenylboronic acid Formyl 182.96 248270-25-9 Formyl group increases electrophilicity

Key Findings :

  • Ester derivatives (e.g., methoxycarbonyl) improve membrane permeability in drug candidates but require hydrolysis for activation .

Halogen Substituent Effects

Halogens influence electronic and steric properties, impacting reaction kinetics.

Compound Name Halogen (Position) Molecular Weight CAS Number Key Differences vs. Target
2-Chloro-5-(trifluoromethyl)phenylboronic acid Chloro (2), CF3 (5) 278.52 957034-38-7 Chloro and CF3 enhance electron-withdrawal
2-Fluoro-3-(trifluoromethyl)phenylboronic acid Fluoro (2), CF3 (3) 222.00 157834-21-4 CF3 at position 3 increases steric bulk
2-Bromo-5-(trifluoromethyl)phenylboronic acid Bromo (2), CF3 (5) 323.95 957034-38-7 Bromo and CF3 combination enhances reactivity

Key Findings :

  • Trifluoromethyl groups amplify electron-withdrawing effects, accelerating oxidative addition in cross-coupling reactions .

Implications :

  • Researchers may substitute the discontinued target compound with esters or amides for similar reactivity .

Biological Activity

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and bromine substituents, may influence its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H8_{8}BBrF1_{1}O2_{2}
  • Molecular Weight : 307.73 g/mol
  • CAS Number : 1452575-84-6

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that boronic acids can exhibit significant antimicrobial properties. For instance, the antimicrobial efficacy of structurally similar phenylboronic acids has been explored, revealing moderate activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans 100 µg/ml
Aspergillus niger 100 µg/ml
Escherichia coli 50 µg/ml
Bacillus cereus 25 µg/ml

These findings suggest that compounds like this compound may share similar antimicrobial mechanisms, potentially inhibiting cell wall synthesis or disrupting metabolic pathways in microorganisms .

Anticancer Activity

The potential anticancer properties of boronic acids have also been investigated. For example, studies on related compounds have shown that they can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer), by interfering with critical cell cycle processes:

Compound IC50 (µM) Effect
This compound TBDInduces apoptosis
Doxorubicin (Control) 10Induces apoptosis

Further research is needed to establish the specific IC50 values for this compound against various cancer cell lines .

Case Studies

  • In Vitro Studies on Antimicrobial Activity :
    A study evaluated the antimicrobial effects of several phenylboronic acids, including derivatives of this compound. The results indicated that these compounds could effectively inhibit the growth of both fungal and bacterial strains at varying concentrations. The mechanism was hypothesized to involve the formation of boronate esters with cellular diols, thereby disrupting essential cellular functions.
  • Evaluation of Anticancer Properties :
    In a recent investigation, compounds related to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that certain derivatives could significantly increase apoptotic cell death compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-3-bromo-5-carboxyphenylboronic acid?

  • Methodology : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For halogenation, bromine can be introduced via electrophilic substitution using Br₂/FeBr₃, while fluorine is added via diazotization followed by Balz-Schiemann reaction . The carboxylic acid group may be introduced via oxidation of a methyl or formyl substituent using KMnO₄ or RuO₄ under acidic conditions . Key parameters include temperature control (<0°C for fluorination) and inert atmosphere (N₂/Ar) to prevent boronic acid degradation .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) will show distinct peaks for aromatic protons (δ 7.5–8.5 ppm), with splitting patterns reflecting adjacent substituents. ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine presence .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; ESI-MS in negative mode ([M-H]⁻) for molecular ion verification .
  • FTIR : B-O stretching (~1350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) bands validate functional groups .

Q. What solvents and conditions maximize stability during storage?

  • Methodology : Store at 0–4°C in anhydrous DMSO or THF under inert gas. Avoid protic solvents (e.g., water, alcohols) to minimize protodeboronation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How do electron-withdrawing groups (F, Br, COOH) influence Suzuki-Miyaura coupling efficiency?

  • Methodology : The trifunctional substituents reduce boronic acid reactivity due to electron withdrawal, necessitating optimized conditions:

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems.
  • Base : Cs₂CO₃ (2 equiv.) in THF/H₂O (3:1) at 80°C improves turnover .
  • Additives : 4Å molecular sieves mitigate hydrolysis . Monitor competing protodeboronation via ¹¹B NMR (δ 28–32 ppm for boroxines) .

Q. What strategies mitigate competing side reactions during functionalization (e.g., bromine displacement, esterification)?

  • Methodology :

  • Protection of COOH : Use tert-butyl or methyl esters (DCC/DMAP coupling) to prevent unwanted acid-base interactions during coupling .
  • Selective Bromine Retention : Employ mild bases (K₂CO₃ instead of NaOH) to avoid nucleophilic displacement of Br .
  • Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times minimize side products .

Q. How can computational modeling predict regioselectivity in further derivatization?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess:

  • Electrophilic Aromatic Substitution (EAS) : Carboxylic acid directs meta-substitution; fluorine and bromine alter charge density (Mulliken charges) at ortho/para positions .
  • Steric Maps : Visualize accessibility of the boronic acid group using molecular surface analysis (e.g., PyMOL) .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki coupling vary across studies (30–85%)?

  • Resolution : Discrepancies arise from:

  • Substrate Ratios : Excess aryl halide (1.5–2.0 equiv.) improves yields in sterically hindered systems .
  • Oxygen Sensitivity : Trace O₂ in solvents deactivates Pd catalysts; degas solvents via freeze-pump-thaw cycles .
  • Byproduct Identification : Use LC-MS to detect boronic acid dimers or trimerization products .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules or MOFs?

  • Methodology :

  • Drug Discovery : As a bifunctional linker in kinase inhibitors (e.g., EGFR), where Br serves as a handle for further cross-coupling .
  • Metal-Organic Frameworks (MOFs) : Coordinate boronic acid with Zr⁴+ nodes; carboxylate enhances framework stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-3-bromo-5-carboxyphenylboronic acid
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2-Fluoro-3-bromo-5-carboxyphenylboronic acid

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